6,8-Dibromo-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,4-dihydroquinolin-4-one typically involves the bromination of 1,4-dihydroquinolin-4-one. One common method includes the use of bromine in acetic acid as a solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
6,8-Dibromo-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-Dibromo-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4-one: Similar in structure but with different substituents at the 2-position.
6,8-Dibromo-4-methoxyquinoline: Contains a methoxy group instead of a hydrogen at the 4-position.
Uniqueness
6,8-Dibromo-1,4-dihydroquinolin-4-one is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5Br2NO |
---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
6,8-dibromo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |
InChI Key |
CBYGAQOWAQZWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.